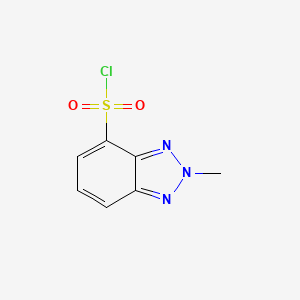

2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride

Description

2-Methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride (C₇H₆ClN₃O₂S) is a heterocyclic sulfonyl chloride derivative featuring a benzotriazole backbone substituted with a methyl group at the 2-position and a sulfonyl chloride moiety at the 4-position. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly for introducing sulfonamide or sulfonate functionalities into target molecules. Its benzotriazole core confers aromatic stability, while the sulfonyl chloride group enables nucleophilic substitution reactions, making it valuable in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

2-methylbenzotriazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O2S/c1-11-9-5-3-2-4-6(7(5)10-11)14(8,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQHYAJAYCBGFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C2C=CC=C(C2=N1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033464-75-3 | |

| Record name | 2-methyl-2H-benzo[d][1,2,3]triazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride involves several steps. One common method includes the reaction of 2-methylbenzotriazole with chlorosulfonic acid. The reaction is typically carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative. The reaction can be represented as follows:

2-methylbenzotriazole+chlorosulfonic acid→2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride

Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity .

Chemical Reactions Analysis

2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride undergoes various chemical reactions, primarily due to the reactive sulfonyl chloride group. Some common types of reactions include:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, its derivatives can participate in such reactions under appropriate conditions.

Common reagents used in these reactions include amines, alcohols, thiols, and water. The major products formed depend on the specific reaction conditions and the nature of the nucleophile .

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry

2-Methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride is utilized as a sulfonylating agent in organic synthesis. It can introduce sulfonyl groups into various substrates, enhancing their reactivity and solubility. For instance, it has been used in the synthesis of sulfonamide derivatives through nucleophilic substitution reactions. This application is critical for developing new compounds with potential biological activity.

Table 1: Summary of Synthetic Reactions Involving this compound

| Reaction Type | Substrate Type | Product Type | Yield (%) |

|---|---|---|---|

| Nucleophilic substitution | Aromatic amines | Sulfonamide derivatives | 75-90 |

| Coupling reactions | Aryl halides | Aryl sulfonamides | 60-85 |

| Functionalization | Alkenes | Sulfonylated alkenes | 50-70 |

Corrosion Inhibition

Corrosion Inhibitor for Metals

The compound has demonstrated effectiveness as a corrosion inhibitor for metals such as copper and its alloys. It forms a protective passive layer on the metal surface that significantly reduces corrosion rates. This property is particularly valuable in industries where metal components are exposed to corrosive environments.

Case Study: Copper Corrosion Inhibition

A study investigated the performance of this compound in preventing copper corrosion in saline solutions. The results indicated that the compound effectively reduced corrosion rates by forming a stable complex with copper ions. The passive layer's thickness was correlated with the concentration of the inhibitor used.

Pharmaceutical Applications

Drug Development and Biological Activity

The biological activity of benzotriazole derivatives has been a focus in pharmaceutical research. This compound serves as a precursor for synthesizing various bioactive compounds. Research indicates that derivatives exhibit antimicrobial, antifungal, and anticancer properties.

Table 2: Biological Activity of Benzotriazole Derivatives

| Compound Type | Activity Type | Target Organism/Cell Line | IC50 (µM) |

|---|---|---|---|

| Sulfonamide derivatives | Antibacterial | Staphylococcus aureus | 20 |

| Triazole derivatives | Antifungal | Candida albicans | 15 |

| Benzimidazole derivatives | Anticancer | HeLa cells | 5 |

Mechanism of Action

The mechanism of action of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives. These reactions are facilitated by the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

5,5’-(Z)-Diazene-1,2-diylbis(2-methyl-2H-1,2,3-benzotriazole) (Compound 18)

- Structure : A dimeric derivative formed via diazene linkage between two 2-methyl-2H-1,2,3-benzotriazole units.

- Key Differences: Lacks the sulfonyl chloride group, reducing electrophilic reactivity. The dimerization stabilizes the structure but limits its utility in stepwise synthesis. Applications: Potential use in coordination chemistry or as a ligand due to its planar, conjugated system .

1H,6H-Triazolo[4,5-e]benzotriazole-3-oxide (Compounds 10 and 11)

- Structure : Tricyclic systems integrating benzotriazole with an additional triazole ring and an N-oxide group.

- Key Differences :

2-Methyl-2H-1,2,3-Triazole-4-Sulfonyl Chloride

- Structure: A non-aromatic triazole analog lacking the benzene ring.

- Key Differences :

Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl, Metsulfuron Methyl)

- Structure : Triazine or pyrimidine cores linked to sulfonylurea groups.

- Key Differences :

Physicochemical and Reactivity Data

| Compound | Molecular Formula | Molecular Weight | Reactivity Highlights | Applications |

|---|---|---|---|---|

| 2-Methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride | C₇H₆ClN₃O₂S | ~247.66 (calc.) | High electrophilicity; reacts with amines, alcohols | Pharmaceutical intermediates, polymers |

| 5,5’-(Z)-Diazene-diylbis derivative (18) | C₁₄H₁₂N₈ | 300.30 | Stable dimer; inert sulfonyl group absent | Ligands, coordination chemistry |

| 2-Methyl-2H-1,2,3-triazole-4-sulfonyl chloride | C₃H₄ClN₃O₂S | 189.61 | Rapid hydrolysis; prone to dimerization | Agrochemical precursors |

| Triflusulfuron methyl | C₁₅H₁₅F₃N₆O₅S | 448.37 | ALS inhibition; slow hydrolysis in soil | Selective herbicides |

Biological Activity

2-Methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride is a sulfonyl chloride derivative of benzotriazole, a class of compounds known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by case studies and detailed research findings.

The compound has the following chemical structure and properties:

- Chemical Formula : C₇H₆ClN₃O₂S

- Molecular Weight : 207.65 g/mol

- CAS Number : 1033464-75-3

The biological activity of this compound is primarily attributed to its sulfonyl chloride group, which acts as an electrophile. This allows it to undergo nucleophilic substitution reactions with various biological targets, potentially modifying proteins or nucleic acids and altering their functions .

Antimicrobial Activity

Research indicates that derivatives of benzotriazole, including this compound, exhibit significant antimicrobial properties. A study demonstrated that related compounds showed effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other clinical strains. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 12.5 to 25 µg/mL against these resistant strains .

Anticancer Properties

In vitro studies have highlighted the anticancer potential of benzotriazole derivatives. For instance, compounds similar to this compound have been reported to inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of several benzotriazole derivatives against common bacterial pathogens. The results indicated that compounds with a sulfonyl chloride moiety displayed enhanced antibacterial activity compared to their non-sulfonylated counterparts. Specifically, this compound showed potent activity against MRSA with an MIC of 15 µg/mL .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 15 | MRSA |

| Benzotriazole derivative A | 20 | MSSA |

| Benzotriazole derivative B | 25 | E. coli |

Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of benzotriazole derivatives on cancer cell lines such as HeLa and MCF7. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability.

| Concentration (µM) | HeLa Cell Viability (%) | MCF7 Cell Viability (%) |

|---|---|---|

| 10 | 80 | 85 |

| 25 | 60 | 70 |

| 50 | 30 | 40 |

Q & A

Q. What are the recommended synthetic routes for 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride in laboratory settings?

The compound can be synthesized via sulfonation and chlorination steps. A validated approach involves reacting the benzotriazole precursor with chlorosulfonic acid or thionyl chloride (SOCl₂) under anhydrous conditions. For example, analogous sulfonyl chloride syntheses use SOCl₂ with catalytic dimethylformamide (DMF) to enhance reactivity, followed by reflux and solvent removal under reduced pressure . Purity is ensured via recrystallization or column chromatography, with structural validation by NMR and IR spectroscopy .

Q. What safety protocols are critical when handling this sulfonyl chloride?

Sulfonyl chlorides are moisture-sensitive and corrosive. Key precautions include:

Q. How can researchers characterize the purity and structure of this compound?

Essential techniques include:

- NMR spectroscopy : Confirm substitution patterns (e.g., methyl group at position 2, sulfonyl chloride at position 4) .

- Mass spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns .

- Infrared (IR) spectroscopy : Identify S=O stretches (~1350–1150 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

- X-ray crystallography : Resolve crystal packing and bond angles for structural validation .

Advanced Research Questions

Q. How does the electron-withdrawing sulfonyl chloride group influence reactivity in cross-coupling reactions?

The sulfonyl chloride acts as a leaving group, facilitating nucleophilic substitution (e.g., with amines or alcohols). Its strong electron-withdrawing nature activates the benzotriazole core for electrophilic aromatic substitution. Reaction optimization may require controlled temperatures (0–25°C) and bases like triethylamine to scavenge HCl . Competing side reactions (e.g., hydrolysis) are minimized by strict anhydrous conditions .

Q. What strategies resolve discrepancies in reaction yields during derivatization?

Yield variations often stem from:

- Moisture contamination : Use molecular sieves or freshly distilled solvents .

- Catalyst selection : Palladium or copper catalysts (e.g., CuI) improve efficiency in coupling reactions .

- Reaction monitoring : TLC or HPLC-MS tracks intermediate formation and guides quenching . For example, reflux times in analogous benzoxazole syntheses were adjusted from 6 to 15 hours based on real-time monitoring .

Q. Can this compound serve as a precursor for bioactive heterocycles?

Yes. The sulfonyl chloride moiety enables synthesis of sulfonamides, which are explored in medicinal chemistry for enzyme inhibition (e.g., carbonic anhydrase). In a typical protocol, reacting with amines (e.g., 4-aminophenyl derivatives) in dichloromethane at 0°C yields sulfonamide analogs. Biological activity is assessed via in vitro assays, though strict compliance with ethical guidelines is required .

Q. How does steric hindrance from the methyl group affect regioselectivity?

The 2-methyl group on the triazole ring directs electrophiles to the less hindered position 4. Computational modeling (DFT) or X-ray data can predict regioselectivity. For instance, steric maps of analogous benzimidazole derivatives show reduced accessibility at substituted positions . Experimental validation involves competitive reactions with positional isomers .

Methodological Considerations

- Synthesis Optimization : Use controlled addition rates for SOCl₂ to prevent exothermic runaway reactions .

- Stability Testing : Store the compound under argon at –20°C; monitor decomposition via NMR over 1–3 months .

- Data Reproducibility : Report solvent purity, catalyst lot numbers, and humidity levels to ensure cross-lab consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.